molecular formula C36H30CaN4O10S2 B12666466 Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate CAS No. 97659-34-2

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12666466
CAS No.: 97659-34-2
M. Wt: 782.9 g/mol
InChI Key: ALLWFKRZIBOODB-UHFFFAOYSA-L
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Description

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is a complex organic compound with the molecular formula C18H15CaN2O5S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 2-amino-5-ethoxybenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and requires careful control of temperature and pH to ensure the formation of the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the color of the compound, making it useful as an indicator. The compound can also form complexes with metal ions, which can be exploited in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
  • Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulfonate
  • Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulfonic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial and research applications .

Properties

CAS No.

97659-34-2

Molecular Formula

C36H30CaN4O10S2

Molecular Weight

782.9 g/mol

IUPAC Name

calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2

InChI Key

ALLWFKRZIBOODB-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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